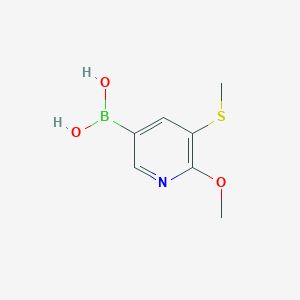

(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxy-5-methylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3S/c1-12-7-6(13-2)3-5(4-9-7)8(10)11/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEXAURWGXYXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Labyrinth: A Technical Guide to the Stability and Degradation of Heteroaryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. However, their utility is often hampered by inherent instability, leading to challenges in storage, reaction efficiency, and reproducibility. This in-depth technical guide provides a comprehensive overview of the primary degradation pathways of heteroaryl boronic acids—protodeboronation, oxidation, and boroxine formation. By elucidating the underlying mechanisms and influencing factors, this guide offers field-proven insights and practical strategies for researchers to mitigate degradation, ensure the integrity of their starting materials, and ultimately, achieve more robust and reliable synthetic outcomes. Detailed experimental protocols for stability assessment and best practices for handling and storage are also presented to empower scientists in navigating the complexities of working with these versatile yet sensitive compounds.

Introduction: The Double-Edged Sword of Heteroaryl Boronic Acids

The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the way chemists construct carbon-carbon bonds. At the heart of this transformation lies the boronic acid, a versatile and generally non-toxic organoboron compound. Heteroaryl boronic acids, in particular, are of immense value, providing access to a vast chemical space of heterocyclic compounds that are prevalent in many approved drugs and biologically active molecules[1].

However, the very electronic properties that make heteroaryl boronic acids effective coupling partners also render them susceptible to various degradation pathways. The presence of heteroatoms and the diverse electronic landscapes of aromatic systems can significantly influence the stability of the C–B bond, leading to a range of challenges from diminished reaction yields to the introduction of difficult-to-remove impurities. This guide will dissect the key instability issues associated with heteroaryl boronic acids and provide actionable strategies to address them.

The Triad of Degradation: Unraveling the Mechanisms of Instability

The degradation of heteroaryl boronic acids can be broadly categorized into three primary pathways: protodeboronation, oxidation, and the formation of boroxines. Understanding the intricacies of each is paramount to developing effective mitigation strategies.

Protodeboronation: The Insidious Cleavage of the C–B Bond

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom. This is often the most significant and problematic side reaction, leading to the consumption of the starting material and the formation of a protodeboronated byproduct that can complicate purification. The rate of protodeboronation is highly dependent on the specific heteroaryl system, pH, and reaction conditions[2].

Mechanism and Influencing Factors:

Protodeboronation can proceed through several mechanisms, with the reactivity being highly pH-dependent. Generally, both acid- and base-catalyzed pathways exist. For many heteroaryl boronic acids, particularly those containing a basic nitrogen atom like 2-pyridylboronic acid, the formation of a zwitterionic intermediate under neutral or slightly acidic conditions can lead to rapid fragmentation and protodeboronation[2].

-

pH: The pH of the medium plays a critical role. For instance, 2-pyridylboronic acid exhibits its maximum rate of protodeboronation around pH 7, with increased stability at both very low and high pH values. In contrast, 3- and 4-pyridylboronic acids are significantly more stable across a wide pH range[2].

-

Electronic Effects: Electron-rich heteroaromatic systems are generally more susceptible to electrophilic attack and thus, protodeboronation. Conversely, electron-withdrawing groups can stabilize the C–B bond.

-

Steric Hindrance: Steric bulk around the boronic acid group can sometimes hinder the approach of a proton source, thereby slowing down protodeboronation.

The interplay of these factors is visually represented in the following logical diagram:

Caption: Key factors influencing the rate of protodeboronation.

Oxidation: The Unwanted Conversion to Phenols and Other Byproducts

The boron atom in boronic acids possesses an empty p-orbital, making it susceptible to nucleophilic attack, including by oxidizing agents. This can lead to the ipso-hydroxylation of the boronic acid to form the corresponding phenol or heteroaryl alcohol. While this transformation can be synthetically useful, it is often an undesired side reaction during storage or in the course of a cross-coupling reaction.

Common Oxidants and Conditions:

-

Atmospheric Oxygen: Many boronic acids are sensitive to air, and prolonged exposure can lead to gradual oxidation.

-

Peroxides: Residual peroxides in solvents like THF or the presence of oxidizing agents can accelerate this degradation pathway.

-

Reaction Conditions: The basic and often heated conditions of Suzuki-Miyaura couplings can promote oxidative degradation.

Boroxine Formation: The Reversible Dehydration

Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines. This equilibrium is driven by the removal of water and can be reversed by its addition. While boroxine formation is not a destructive degradation pathway in the same vein as protodeboronation or oxidation, it can complicate accurate weighing and stoichiometry calculations, as the molecular weight of the boroxine is different from that of the boronic acid monomer.

Equilibrium and Influencing Factors:

The position of the equilibrium between the boronic acid and its boroxine is influenced by:

-

Water Content: The presence of water favors the boronic acid form, while anhydrous conditions promote boroxine formation.

-

Solvent: The equilibrium can be solvent-dependent.

-

Temperature: Heating can drive off water and shift the equilibrium towards the boroxine.

-

Substituent Effects: Electron-donating groups on the aryl ring can favor boroxine formation[3].

The reversible nature of this process is depicted below:

Sources

An In-Depth Technical Guide to the Characterization of Novel Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Boronic acid derivatives have emerged as a pivotal class of molecules in medicinal chemistry and materials science, underscored by the clinical success of drugs like bortezomib (Velcade®)[1][2]. Their unique ability to form reversible covalent bonds with diols and interact with active site residues of enzymes makes them attractive candidates for a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents[1][2][3]. The successful development and optimization of these novel compounds are critically dependent on a robust and comprehensive characterization strategy. This guide provides an in-depth exploration of the essential techniques for the structural, physicochemical, and biological characterization of novel boronic acid derivatives, offering field-proven insights and detailed methodologies to empower researchers in their drug discovery and development endeavors.

Introduction: The Rising Prominence of Boronic Acids

The journey of boronic acids from niche chemical reagents to clinically approved pharmaceuticals has been remarkable. Initially, concerns about potential toxicity hampered their exploration in medicinal chemistry[1][2]. However, this apprehension has been largely dispelled, and the unique chemical properties of the boronic acid moiety are now recognized as a significant advantage in drug design[1][2]. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a mild Lewis acid capable of forming stable, yet reversible, tetrahedral adducts with nucleophiles such as the hydroxyl groups of serines, threonines, or carbohydrates[1][4]. This reversible covalent inhibition mechanism offers a distinct advantage over traditional non-covalent or irreversible inhibitors, often leading to improved potency and selectivity[3].

The therapeutic potential of boronic acids is exemplified by bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma, and vaborbactam, a β-lactamase inhibitor[1][5]. The success of these drugs has spurred significant interest in the discovery of new boronic acid-based therapeutics targeting a diverse array of biological targets[5]. This guide is structured to provide a logical and comprehensive workflow for the characterization of such novel derivatives, ensuring scientific integrity and accelerating the path from discovery to application.

The Characterization Workflow: A Multi-faceted Approach

The comprehensive characterization of a novel boronic acid derivative is a multi-step process that can be broadly categorized into three key areas: Structural Elucidation, Physicochemical Profiling, and Biological Evaluation. Each of these pillars provides critical information that collectively informs the potential of a compound as a drug candidate.

Caption: High-level workflow for the characterization of novel boronic acid derivatives.

Part I: Structural Elucidation - Knowing Your Molecule

The foundational step in characterizing any new chemical entity is the unambiguous determination of its molecular structure. For boronic acid derivatives, this involves a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For boronic acid derivatives, ¹H, ¹³C, and ¹¹B NMR are indispensable.

-

¹¹B NMR Spectroscopy: The Boron-Specific Probe: ¹¹B NMR is particularly crucial as it directly probes the local environment of the boron atom. The chemical shift (δ) in ¹¹B NMR can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or adduct, which is invaluable for studying interactions with diols or active site nucleophiles[6][7]. Generally, sp²-hybridized boron atoms in boronic acids resonate at a lower field (δ ≈ 30 ppm), while sp³-hybridized boron in boronate esters appears at a higher field[8].

-

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the organic scaffold.

-

¹⁷O NMR Spectroscopy: While less common due to experimental challenges, ¹⁷O NMR can provide valuable insights into the electronic structure and hydrogen bonding interactions of the B-O-H groups[9][10].

Expert Insight: When analyzing ¹¹B NMR spectra, it is important to consider the potential for the formation of cyclic anhydrides (boroxines), which can give rise to distinct signals, typically at a slightly lower field than the corresponding boronic acids[8][11].

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the novel derivative and confirming its elemental composition.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar boronic acid derivatives, often in conjunction with liquid chromatography (LC-MS)[12][13]. It is important to be aware of the potential for in-source dehydration to form boroxines or the formation of solvent adducts, which can complicate spectral interpretation[12][14].

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of the elemental formula of the new compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of many boronic acids, derivatization (e.g., silylation) is often required for GC-MS analysis[12].

Protocol: Trace Level Quantification of Boronic Acids by LC-MS/MS

For quantifying trace levels of boronic acid impurities in a drug substance, a derivatization strategy can significantly enhance sensitivity[15].

-

Derivatization: React the boronic acid with a suitable agent, such as N-methyliminodiacetic acid (MIDA), to form a stable derivative with improved ionization efficiency[15].

-

LC Separation: Utilize a C18 reversed-phase column with a gradient elution of a suitable mobile phase, such as ammonium acetate and acetonitrile[13].

-

MS/MS Detection: Employ a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[16].

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state[17]. For boronic acid derivatives, this technique is invaluable for:

-

Confirming Connectivity and Stereochemistry: Provides absolute proof of the molecular structure.

-

Analyzing Intermolecular Interactions: Reveals details about hydrogen bonding and crystal packing, which can influence physical properties like solubility and melting point[18].

-

Understanding Binding Modes: Co-crystallization with a target protein can elucidate the precise interactions of the boronic acid moiety within the active site, guiding further structure-based drug design[19][20][21][22][23]. X-ray crystallography has been instrumental in understanding how boronic acid inhibitors interact with enzymes like β-lactamases[19][20][21].

Caption: Generalized workflow for X-ray crystallography of a novel compound.[17]

Part II: Physicochemical Profiling - Predicting In Vivo Behavior

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Determination of Acidity Constant (pKa)

The pKa of a boronic acid is a crucial parameter as it influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets[24][25][26].

-

Potentiometric and Spectrophotometric Titration: These are the most common methods for experimentally determining pKa values[24][27].

-

¹¹B NMR Spectroscopy: The pH-dependent chemical shift in ¹¹B NMR can also be used to determine the pKa[6][7][28].

Key Consideration: The pKa of a boronic acid can change significantly upon binding to diols, a phenomenon that has important implications for its biological activity[7][26].

| Compound | pKa | Reference |

| Phenylboronic acid | 8.64–8.90 | [25] |

| 4-Fluorophenylboronic acid | 8.27 | [25] |

| 3-Fluorophenylboronic acid | 8.35 | [25] |

Table 1: Experimentally determined pKa values for selected phenylboronic acids.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.

-

Shake-Flask Method: The traditional method for determining LogP.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-throughput method for estimating LogP based on retention time.

Solubility

Aqueous solubility is a prerequisite for drug absorption. Poor solubility can be a major hurdle in drug development.

-

Kinetic and Thermodynamic Solubility Assays: These assays measure the solubility of a compound under different conditions.

Stability

The chemical stability of a novel boronic acid derivative under various conditions is a critical factor for its development as a drug.

-

Hydrolytic Stability: Boronic esters, often used as prodrugs, can have varying stability towards hydrolysis[29][30]. The stability is influenced by the steric and electronic properties of the diol used for protection[29][31].

-

Oxidative Stability: Boronic acids can be susceptible to oxidation, which can limit their in vivo efficacy[32][33]. The development of boronic acids with enhanced oxidative stability is an active area of research[32][33].

Part III: Biological Evaluation - Assessing Therapeutic Potential

The ultimate goal of characterizing a novel boronic acid derivative is to assess its biological activity and therapeutic potential.

In Vitro Enzyme Inhibition Assays

For boronic acids designed as enzyme inhibitors, determining their potency and mechanism of action is paramount.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This is typically determined by measuring enzyme activity at various inhibitor concentrations.

-

Ki Determination: The inhibition constant (Ki) provides a more accurate measure of inhibitor potency and is determined through kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive)[34]. For many boronic acid inhibitors, the inhibition is competitive and slowly reversible[34].

Protocol: Proteasome Inhibition Assay

-

Enzyme and Substrate: Use purified 20S or 26S proteasome and a fluorogenic substrate such as succinyl-Leu-Leu-Val-Tyr-amidomethylcoumarin (Suc-LLVY-AMC)[34].

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the boronic acid derivative.

-

Activity Measurement: Initiate the reaction by adding the substrate and monitor the increase in fluorescence over time.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.

| Compound | Target | IC₅₀ (nM) | Reference |

| Bortezomib | 20S Proteasome | 7.05 | [1] |

| Compound 15 (dipeptide boronic acid) | 20S Proteasome | 4.60 | [1] |

| Compound 3e (non-peptide) | 20S Proteasome | (nanomolar range) | [35] |

| Compound 4q (dipeptidyl boronic acid) | 20S Proteasome | 9.6 | [36] |

Table 2: In vitro potency of selected boronic acid proteasome inhibitors.

Cellular Assays

Cell-based assays are essential to evaluate the activity of the compound in a more physiologically relevant context.

-

Cell Proliferation/Cytotoxicity Assays: These assays (e.g., MTT, CellTiter-Glo) determine the effect of the compound on the growth and viability of cancer cell lines[35].

-

Target Engagement Assays: Techniques like Western blotting can be used to confirm that the compound is hitting its intended target in cells, for example, by observing the accumulation of ubiquitinated proteins in the case of proteasome inhibitors[35].

In Vivo Evaluation

Promising candidates from in vitro and cellular assays are advanced to in vivo studies in animal models.

-

Pharmacokinetic (PK) Studies: These studies determine the ADME properties of the compound in a living organism, providing crucial information on bioavailability, half-life, and clearance[36].

-

Efficacy Studies: The therapeutic effect of the compound is evaluated in animal models of the target disease.

-

Toxicology Studies: The safety profile of the compound is assessed to identify any potential adverse effects[37]. It is important to note that while some arylboronic acids have shown in vitro mutagenicity, in vivo studies have often not found corresponding mutagenic effects[37].

Conclusion: An Integrated Approach for Success

The comprehensive characterization of novel boronic acid derivatives is a cornerstone of successful drug discovery and development. By employing a multi-faceted approach that integrates structural elucidation, physicochemical profiling, and biological evaluation, researchers can gain a deep understanding of their compounds and make informed decisions about their therapeutic potential. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of this exciting and rapidly evolving field. The continued exploration and rigorous characterization of new boronic acid derivatives hold immense promise for the development of next-generation therapies for a wide range of diseases.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019, March 27). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

-

17O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Structures of boronic acid derivatives and experimental results using... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

17O NMR studies of boronic acids and their derivatives. (2013, January 14). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

(PDF) Introduction to the Therapeutic Potential of Boronic Acid Derivatives. (2025, November 2). ResearchGate. Retrieved February 15, 2026, from [Link]

-

X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2006, January 31). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery and Development. Retrieved February 15, 2026, from [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. (n.d.). Biochemical Journal. Retrieved February 15, 2026, from [Link]

-

Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008, March 27). AIP Publishing. Retrieved February 15, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022, November 18). PubMed. Retrieved February 15, 2026, from [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024, June 6). PMC. Retrieved February 15, 2026, from [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). Oxford Academic. Retrieved February 15, 2026, from [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

-

11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved February 15, 2026, from [Link]

-

Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. (2017, March 10). PubMed. Retrieved February 15, 2026, from [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019, March 27). PubMed. Retrieved February 15, 2026, from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS. Retrieved February 15, 2026, from [Link]

-

Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2023, January 5). Antimicrobial Agents and Chemotherapy. Retrieved February 15, 2026, from [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH. Retrieved February 15, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. DSpace [kuscholarworks.ku.edu]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. academic.oup.com [academic.oup.com]

- 31. researchgate.net [researchgate.net]

- 32. pnas.org [pnas.org]

- 33. chemrxiv.org [chemrxiv.org]

- 34. portlandpress.com [portlandpress.com]

- 35. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Pyridinylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of Pyridinyl Scaffolds

Pyridinyl moieties are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their presence is often critical for modulating biological activity, solubility, and other pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, making it an indispensable tool in modern synthetic chemistry.[3][4] However, the application of this powerful reaction to the synthesis of pyridinyl-containing biaryls is fraught with challenges, particularly when employing 2-pyridinylboronic acids.[1][5]

These substrates are notoriously unstable and prone to rapid protodeboronation under basic reaction conditions, leading to low yields and the formation of undesired byproducts.[6][7] The electron-deficient nature of the pyridine ring can also retard the crucial transmetalation step in the catalytic cycle.[8] This application note provides a comprehensive guide to navigating these challenges, offering insights into catalyst selection, reaction optimization, and detailed protocols for the successful palladium-catalyzed cross-coupling of pyridinylboronic acids.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3] The reactivity of the halide follows the general trend: I > Br > Cl.[3]

-

Transmetalation: The organoboron species (in this case, the pyridinylboronic acid) exchanges its organic group with the halide on the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Key Considerations for Successful Coupling with Pyridinylboronic Acids

The success of a Suzuki-Miyaura coupling involving pyridinylboronic acids hinges on a careful selection of the catalyst, ligands, base, and solvent to favor the desired catalytic cycle over competing decomposition pathways.

Palladium Catalyst and Ligand Selection

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For challenging substrates like 2-pyridinylboronic acids, bulky and electron-rich phosphine ligands are often preferred.[11] These ligands promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step.[11]

| Catalyst System | Ligand Type | Key Features & Applications |

| Pd₂(dba)₃ / SPhos | Dialkylbiaryl phosphine | Highly effective for a broad range of substrates, including sterically hindered and heteroaryl systems.[11][12] |

| Pd(OAc)₂ / Buchwald Ligands | Dialkylbiaryl phosphine | A versatile system with a wide array of commercially available ligands for optimization. |

| Pd(dppf)Cl₂ | Ferrocenyl phosphine | A robust and commonly used catalyst, particularly effective for some heteroaromatic couplings.[13] |

| Palladium Phosphine Oxide/Chloride Complexes | Phosphine oxide/chloride | Air- and heat-stable catalysts that can be used at low loadings, showing high activity for pyridyl-2-boronic esters.[6][14] |

The Crucial Role of the Base and Solvent

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It facilitates the transmetalation step by forming a more nucleophilic boronate species. However, an overly aggressive base can accelerate the detrimental protodeboronation of the sensitive pyridinylboronic acid.

Commonly used bases include:

-

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) : Often used in aqueous solvent mixtures.[15]

-

Cesium Fluoride (CsF) : A milder, non-aqueous base that has shown to be effective in couplings with 2-pyridinylboronic esters.[6]

-

Potassium Phosphate (K₃PO₄) : A versatile base suitable for a wide range of substrates.[12]

The solvent choice is also critical for solubility and reaction kinetics. Anhydrous, polar aprotic solvents are generally preferred to minimize protodeboronation.

-

1,4-Dioxane and Tetrahydrofuran (THF) are commonly employed.[7][8]

-

The use of aqueous solvent mixtures can be effective with certain catalyst systems and more stable boronic acid derivatives.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Pyridinylboronic Acids with Aryl Bromides

This protocol is adapted from methodologies employing dialkylbiaryl phosphine ligands, which are known for their high reactivity.[12]

Figure 2: Workflow for Suzuki-Miyaura coupling of pyridinylboronic acids.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Pyridinylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 mmol, 1-2 mol% Pd)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022-0.044 mmol, 2.2-4.4 mol%)

-

Base: Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent: Degassed toluene or 1,4-dioxane (5-10 mL)

Procedure:

-

To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, pyridinylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Add the degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction for completion by TLC, GC/MS, or LC/MS. Reaction times can vary from 2 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Pyridyl-2-boronic Esters with Aryl Bromides using Air-Stable Catalysts

This protocol utilizes air-stable palladium phosphine oxide/chloride pre-catalysts, offering operational simplicity.[6]

Materials:

-

Aryl bromide (1.0 equiv)

-

Pyridyl-2-boronic ester (e.g., pinacol ester) (2.0 equiv)

-

Base: Cesium Fluoride (CsF) (2.0 equiv)

-

Catalyst: Palladium phosphine chloride or oxide complex (e.g., cataCXium® A) (3 mol%)

-

Solvent: 1,4-Dioxane

Procedure:

-

To a resealable tube, add the aryl bromide, pyridyl-2-boronic ester, CsF, and the palladium catalyst.

-

Add 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 90-105 °C for 14-18 hours.

-

Cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents | - Use a pre-catalyst or ensure proper activation of the palladium source.- Use freshly distilled, degassed solvents and dry reagents.- Screen different solvents or solvent mixtures. |

| Significant Protodeboronation | - Base is too strong or reaction temperature is too high- Presence of water | - Switch to a milder base (e.g., CsF, K₃PO₄).- Lower the reaction temperature.- Use anhydrous conditions and reagents. |

| Formation of Homocoupled Byproducts | - Slow transmetalation or reductive elimination | - Screen different ligands to accelerate these steps.- Adjust the stoichiometry of the boronic acid. |

| Inconsistent Yields | - Variable quality of pyridinylboronic acid | - Use freshly prepared or high-purity boronic acid.- Consider using a more stable boronic ester derivative. |

Conclusion

The palladium-catalyzed cross-coupling of pyridinylboronic acids, while challenging, is a highly valuable transformation for the synthesis of important chemical entities. Success in this area requires a nuanced understanding of the competing reaction pathways and a judicious selection of reaction components. By leveraging advanced catalyst systems with bulky, electron-rich ligands, employing milder bases, and maintaining anhydrous conditions, researchers can overcome the inherent instability of these substrates. The protocols and insights provided in this application note serve as a robust foundation for the development and optimization of these critical C-C bond-forming reactions.

References

-

Yang, D. X., Colletti, S. L., Wu, K., Song, M., Li, G. Y., & Shen, H. C. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 381–384. [Link]

-

The Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]

-

C. A. Malapit, et al. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 23(10), 2458. [Link]

-

Cook, X. A., Gombert, A., de la Cruz, J., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

-

LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(44), 13404–13405. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–53. [Link]

-

Yang, D. X., Colletti, S. L., Wu, K., Song, M., Li, G. Y., & Shen, H. C. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic letters, 11(2), 381–384. [Link]

-

Cook, X. A., Gombert, A., de la Cruz, J., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie (International ed. in English), 60(20), 11068–11091. [Link]

-

Cook, X. A., Gombert, A., de la Cruz, J., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie (International ed. in English), 60(20), 11068–11091. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Gonzalez-Bobes, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 629-635. [Link]

-

Reddy, B. V. S., Swamy, T., & Ravinder, V. (2010). Suzuki coupling of different chloropyridines with phenylboronic acids a. Tetrahedron Letters, 51(1), 149-151. [Link]

-

Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10404–10410. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Asymmetric Suzuki-Miyaura Coupling with Substituted Pyridinyl Boronic Acids

Introduction: The Significance of Chiral Pyridinyl Scaffolds

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. When incorporated into a biaryl structure, particularly in a non-symmetrical, sterically hindered fashion, it can give rise to atropisomerism—a form of axial chirality resulting from restricted rotation around a single bond.[3] These chiral biaryl pyridines are of immense interest as they can provide precise three-dimensional arrangements for interacting with biological targets and are also valuable as chiral ligands in asymmetric catalysis.[4]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C-C bonds, especially in the synthesis of biaryls.[3][5] However, developing an asymmetric variant to control the stereochemistry of these products, particularly with challenging heterocyclic partners like pyridine, presents a significant hurdle. This guide provides an in-depth analysis of the challenges and solutions for the asymmetric Suzuki-Miyaura coupling of substituted pyridinyl boronic acids, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The "2-Pyridyl Problem": A Unique Challenge in Cross-Coupling

The direct use of 2-pyridyl boronic acids in Suzuki-Miyaura couplings is notoriously difficult.[6] This "2-pyridyl problem" arises from the proximity of the Lewis basic ring nitrogen to the boronic acid moiety. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, and it can also promote protodeboronation, where the C-B bond is cleaved by a proton source, reducing the concentration of the active nucleophile.[6][7]

Furthermore, the electron-deficient nature of the pyridine ring reduces the nucleophilicity of the corresponding organoboron species, which can slow down the crucial transmetalation step in the catalytic cycle.[8] Overcoming these challenges is paramount for developing a robust and general asymmetric coupling methodology.

Recent advancements have shown that modifying the pyridine ring, for instance by introducing a substituent at the 2-position (e.g., a chloro group), can mitigate these issues.[9] This modification reduces the Lewis basicity of the nitrogen, preventing inhibitory binding to the catalyst and allowing the reaction to proceed efficiently.[9][10]

Caption: The inhibitory effect of the 2-pyridyl nitrogen and its mitigation via substitution.

Mechanism of Asymmetric Suzuki-Miyaura Coupling

The catalytic cycle of the palladium-catalyzed asymmetric Suzuki-Miyaura coupling is a well-studied process.[3] The key to achieving high enantioselectivity lies in the chiral ligand bound to the palladium center, which orchestrates the spatial arrangement of the coupling partners during the critical bond-forming step.

-

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) complex, which is coordinated to a chiral ligand (L*). This forms a Pd(II) intermediate.

-

Transmetalation: A base activates the pyridinyl boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers the pyridinyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The chiral ligand influences the conformation of this intermediate, predisposing it towards a specific rotational isomer (atropisomer).

-

Reductive Elimination: This is often the enantioselectivity-determining step. The two organic groups (Ar¹ and Ar²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product. The steric and electronic properties of the chiral ligand dictate the lowest energy pathway, favoring the formation of one enantiomer of the product over the other. The Pd(0) catalyst is regenerated, re-entering the catalytic cycle.

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of 3-Pyridinylboronic Acid Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to address the common challenges associated with the low reactivity of 3-pyridinylboronic acid derivatives in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to provide you with the expertise and practical guidance needed to overcome these synthetic hurdles and achieve your desired outcomes.

Understanding the Challenge: The "Tricky" Nature of 3-Pyridinylboronic Acids

3-Pyridinylboronic acids and their derivatives are invaluable building blocks in medicinal chemistry and materials science. However, their successful application in Suzuki-Miyaura coupling reactions is often hampered by their inherent electronic properties. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle less favorable compared to their phenylboronic acid counterparts. This can lead to low yields, sluggish reactions, and the formation of undesired side products.

This guide provides a structured approach to troubleshooting these issues, moving from common problems to more advanced solutions.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and solve specific problems you may be encountering in your experiments.

Question: Why is my Suzuki-Miyaura reaction with a 3-pyridinylboronic acid derivative failing or giving very low yields?

Answer: The low reactivity of 3-pyridinylboronic acids is a known issue, primarily due to the electron-deficient nature of the pyridine ring. The nitrogen atom's electron-withdrawing effect reduces the nucleophilicity of the boronic acid, hindering the transmetalation step with the palladium catalyst.[1] Several factors could be contributing to the poor outcome of your reaction. Let's break down the potential causes and solutions.

Troubleshooting Workflow:

Caption: A stepwise troubleshooting workflow for low-yielding Suzuki reactions with 3-pyridinylboronic acids.

Part 2: Frequently Asked Questions (FAQs)

1. What are the most common reasons for the low reactivity of 3-pyridinylboronic acids?

The primary reason is the electron-withdrawing nature of the pyridine nitrogen, which deactivates the boronic acid towards transmetalation. This effect is most pronounced when the boronic acid is at the 3-position. Additionally, the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Another significant issue is the propensity for protodeboronation, where the boronic acid group is cleaved from the pyridine ring before the desired coupling can occur.[1]

2. How can I improve the solubility of my 3-pyridinylboronic acid derivative?

Poor solubility can significantly hinder reaction rates. Consider using a co-solvent system. Common choices include toluene/water, dioxane/water, or THF/water.[2] The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also be beneficial in biphasic systems.

3. Are there any specific palladium catalysts and ligands that are recommended for coupling with 3-pyridinylboronic acids?

Yes, for challenging couplings involving electron-deficient heteroaryl boronic acids, more electron-rich and sterically hindered phosphine ligands are often required. Buchwald ligands, such as SPhos, XPhos, and RuPhos, have shown great success.[3] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover. N-heterocyclic carbenes (NHCs) are also effective ligands for these types of reactions.[4]

Recommended Catalyst/Ligand Combinations:

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-5 | Highly effective for heteroaromatic couplings.[3] |

| PdCl₂(dppf) | - | 2-5 | A reliable, general-purpose catalyst. |

| Pd(PPh₃)₄ | - | 3-10 | A classic choice, but may be less effective for challenging substrates. |

4. What is the role of the base in the Suzuki-Miyaura reaction, and which bases are most effective for 3-pyridinylboronic acids?

The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species.[5][6] For the less reactive 3-pyridinylboronic acids, stronger bases are often necessary. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently the bases of choice.[2][3] Weaker bases like sodium carbonate (Na₂CO₃) may not be sufficient to promote the reaction effectively.

5. Can I use microwave irradiation to improve my reaction?

Absolutely. Microwave heating can be highly effective in overcoming the activation energy barrier for sluggish reactions. The rapid and efficient heating can significantly reduce reaction times and improve yields. It is particularly useful for challenging couplings involving heteroaromatic substrates.

6. My 3-pyridinylboronic acid appears to be degrading. How can I improve its stability?

Boronic acids are susceptible to protodeboronation, especially under acidic or harsh conditions.[1] To improve stability, consider converting the boronic acid to a boronate ester, such as a pinacol boronate or a MIDA (N-methyliminodiacetic acid) boronate ester.[7] MIDA boronates are particularly stable and can be stored for extended periods. They are then readily cleaved in situ under the basic reaction conditions of the Suzuki coupling.

Experimental Protocol: Preparation of a 3-Pyridinyl MIDA Boronate Ester

-

To a solution of 3-pyridinylboronic acid (1.0 eq) in a suitable solvent (e.g., DMSO or DMF) at room temperature, add N-methyliminodiacetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

The MIDA boronate ester will often precipitate from the reaction mixture.

-

Isolate the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

The resulting MIDA boronate ester can be used directly in the Suzuki-Miyaura coupling reaction.

7. Are there alternatives to the Suzuki-Miyaura coupling for forming C-C bonds with 3-pyridinyl derivatives?

Yes, if you continue to face challenges with the Suzuki-Miyaura coupling, you might consider alternative cross-coupling reactions. The Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents) can be effective alternatives.[8] Additionally, the use of potassium trifluoroborate salts in place of boronic acids can sometimes offer improved reactivity and stability.[5]

References

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

- Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (2013). ARKIVOC, 2013(i), 135-153.

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

- C. A. M. R. de Oliveira, A. C. D. S. de Souza, J. A. F. P. Villar and M. N.

-

Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (n.d.). Retrieved February 14, 2026, from [Link]

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5601–5604.

- Thomson, R. J., & Trost, B. M. (2009). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 11(21), 4986–4989.

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved February 14, 2026, from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296–7301.

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. (2022, October 18). Retrieved February 14, 2026, from [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023, June 22). Retrieved February 14, 2026, from [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved February 14, 2026, from [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022, October 18). Retrieved February 14, 2026, from [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - Norwegian Research Information Repository. (n.d.). Retrieved February 14, 2026, from [Link]

-

Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Retrieved February 14, 2026, from [Link]

-

Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.). Retrieved February 14, 2026, from [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved February 14, 2026, from [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved February 14, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 14, 2026, from [Link]

-

Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities | Chemistry of Materials - ACS Publications. (2024, November 20). Retrieved February 14, 2026, from [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. (2025, August 6). Retrieved February 14, 2026, from [Link]

-

Chemistry Of Boronic Esters - AA Blocks. (2019, October 31). Retrieved February 14, 2026, from [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Enhancing the Stability of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid in Solution

Welcome to the technical support center for (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a substituted pyridylboronic acid, this compound presents unique stability challenges in solution that can impact the efficiency and reproducibility of your reactions, particularly in cross-coupling methodologies like the Suzuki-Miyaura reaction.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate these challenges. Our approach is rooted in explaining the fundamental chemical principles behind the instability of this class of compounds and offering field-proven strategies to mitigate degradation.

Understanding the Instability of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid

The stability of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid in solution is influenced by several factors inherent to its structure. The pyridine ring, particularly the nitrogen atom, can facilitate decomposition pathways. Furthermore, the electron-donating methoxy and methylthio substituents can also affect the reactivity and stability of the boronic acid moiety. The two primary degradation pathways of concern are protodeboronation and oxidation.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address common problems encountered during the handling and use of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid in solution.

Question 1: I'm observing a gradual decrease in the yield of my Suzuki-Miyaura coupling reaction over time when using a pre-made stock solution of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid. What is the likely cause?

Answer: The most probable cause is the degradation of the boronic acid in your stock solution, primarily through protodeboronation . This is a common issue with heteroarylboronic acids.[1][2][3][4][5]

Causality: Protodeboronation is the cleavage of the C-B bond, which is replaced by a C-H bond, rendering the compound inactive for cross-coupling.[2] The rate of this degradation is highly dependent on the pH of the solution.[1][3] For pyridylboronic acids, the pyridine nitrogen can play a role in this process. At neutral pH, the molecule can form a zwitterionic intermediate that is particularly susceptible to rapid protodeboronation.[1][2][3][6]

Solutions:

-

Prepare Fresh Solutions: The most straightforward solution is to prepare the boronic acid solution immediately before use.

-

pH Control: Avoid neutral pH conditions for storage. The stability of many pyridylboronic acids is greater in acidic or basic conditions, which suppress the formation of the reactive zwitterionic species.[2]

-

Use of Protecting Groups: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][7] These derivatives can act as "slow-release" sources of the active boronic acid under the reaction conditions, minimizing its concentration in solution and thus reducing the rate of degradation.[2][8]

Question 2: My solution of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid develops a slight color and I see byproducts in my reaction mixture. What could be happening?

Answer: This is likely due to oxidation of the boronic acid. The electron-rich nature of the aromatic ring, due to the methoxy and methylthio groups, can make it more susceptible to oxidation.

Causality: The boronic acid group can be oxidized to a hydroxyl group, converting your starting material into a phenol.[9][10][11] This process can be accelerated by the presence of air (oxygen), certain metal catalysts, and oxidizing agents.[10][11] The methylthio group itself can also be prone to oxidation under certain conditions.

Solutions:

-

Inert Atmosphere: When preparing and storing solutions, especially for extended periods, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Solvent Choice: Use deoxygenated solvents for preparing your stock solutions.

-

Avoid Oxidizing Agents: Ensure that your reaction components and solvents are free from peroxides and other oxidizing impurities.

-

Storage Conditions: Store stock solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid for storage?

For short-term storage, aprotic solvents like dioxane, THF, or DMF are commonly used. However, for longer-term stability, it is highly recommended to store the compound as a solid in a cool, dark, and dry place. If a solution is necessary, preparing it fresh is the best practice.

Q2: Can I use water as a co-solvent in my Suzuki-Miyaura reaction with this boronic acid?

Yes, water is a common co-solvent in Suzuki-Miyaura reactions. However, be mindful of the pH of the aqueous solution. The presence of a base is necessary for the catalytic cycle, but prolonged exposure to certain pH ranges can accelerate protodeboronation.[1][3] The use of a boronic acid protecting group can mitigate this issue.[2][7]

Q3: Are there any additives I can use to improve the stability of the boronic acid in solution?

The most effective "additives" are reagents that convert the boronic acid into a more stable form, such as diols (to form boronic esters) or certain amines. For instance, diethanolamine can be used to form air- and water-stable complexes with boronic acids.[13][14]

Q4: How can I monitor the degradation of my boronic acid solution?

You can monitor the purity of your boronic acid solution over time using techniques like NMR spectroscopy (¹H or ¹¹B NMR) or LC-MS to detect the formation of degradation products such as the protodeboronated arene or the oxidized phenol.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Pinacol Ester of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

Materials:

-

(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid

-

Pinacol

-

Anhydrous toluene or another suitable aprotic solvent

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid (1 equivalent) and pinacol (1.1 equivalents).

-

Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

-

Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude pinacol ester can often be used directly in subsequent reactions or purified by silica gel chromatography if necessary.[15]

Protocol 2: In-situ Protection with Diethanolamine (DABO Boronate Formation)

This protocol outlines the formation of a diethanolamine (DABO) adduct for enhanced stability.[13]

Materials:

-

(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid

-

Diethanolamine

-

Dichloromethane or another suitable solvent

-

Magnetic stirrer

Procedure:

-

In a vial with a magnetic stir bar, dissolve (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid (1 equivalent) in dichloromethane.

-

Add diethanolamine (1.1 equivalents) dropwise to the solution while stirring.

-

You may observe the initial solid dissolving and then a new precipitate forming, which is the DABO boronate.[14]

-

The resulting stable DABO boronate can be isolated by filtration and used directly in Suzuki-Miyaura reactions, particularly when a protic co-solvent is employed.[13][14]

Data Presentation

| Stabilization Method | Advantages | Disadvantages |

| Fresh Solution Preparation | Simple, no additional reagents required. | Time-consuming for frequent reactions, potential for batch-to-batch variability. |

| Pinacol Ester Formation | Significantly improves stability, often a crystalline solid, compatible with many reaction conditions.[7] | Requires an additional synthetic step, may have different reactivity in the cross-coupling reaction. |

| MIDA Boronate Formation | Highly stable, allows for sequential cross-coupling reactions.[7] | Requires a specific deprotection step to release the free boronic acid. |

| DABO Boronate Formation | Simple to prepare, air- and water-stable crystalline solids, can be used directly in coupling reactions.[13][14] | May require specific protic co-solvents for efficient reaction.[14] |

Visualizations

Caption: Primary degradation pathways for (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid.

Caption: Workflow for stabilizing boronic acids for cross-coupling reactions.

References

- Vedejs, E., & Chapman, R. W. (2010). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(9), 1972–1975.

- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

- Kliman, M., & Pospisil, T. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4961–4971.

- ResearchGate. (n.d.).

- Kliman, M., & Pospisil, T. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4961-4971.

- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Rainier, J. D., & Smith, D. G. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2022389118.

- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.

- Snieckus, V., & Cammers-Goodwin, A. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2064–2072.

- BenchChem. (2025).

- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.

- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295.

- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295.

- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.

- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295.

- Teasdale, A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1397–1403.

- Combi-Blocks, Inc. (2023). (6-Methoxy-5-(methylthio)pyridin-3-yl)

- Wu, X.-m., Lou, J.-m., & Yan, G.-b. (2016). Metal-Free, DTBP-Mediated Methylthiolation of Arylboronic Acids with Dimethyldisulfide. Synlett, 27(15), 2269–2273.

- Leach, A. G., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17469–17483.

- Weder, C. (2018). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Chemical Science, 9(34), 6894–6904.

- Ravoo, B. J., & Stuart, M. C. A. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003.

- Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(04), 499–501.

- Smith, D. G., & Rainier, J. D. (2018). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Organic & Biomolecular Chemistry, 16(44), 8569–8573.

- Smith, D. G., & Rainier, J. D. (2022). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Medicinal Chemistry Letters, 13(1), 113–118.

- Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(04), 499-501.

Sources

- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

Technical Support Center: Navigating Protodeboronation in Suzuki-Miyaura Coupling

Welcome to the Technical Support Center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling reactions: protodeboronation. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth insights and actionable solutions to mitigate this common side reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding protodeboronation.

Q1: What is protodeboronation and why is it a problem in Suzuki reactions?